Paraflutizide

Description

Structure

3D Structure

Properties

IUPAC Name |

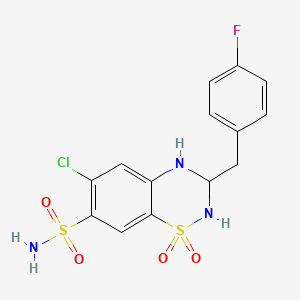

6-chloro-3-[(4-fluorophenyl)methyl]-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFN3O4S2/c15-10-6-11-13(7-12(10)24(17,20)21)25(22,23)19-14(18-11)5-8-1-3-9(16)4-2-8/h1-4,6-7,14,18-19H,5H2,(H2,17,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCJFONQCRLHND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901021630, DTXSID60862702 | |

| Record name | Paraflutizide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-3-[(4-fluorophenyl)methyl]-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1580-83-2, 96782-99-9, 96783-00-5 | |

| Record name | Paraflutizide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1580-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paraflutizide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001580832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paraflutizide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096782999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paraflutizide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paraflutizide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Paraflutizide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARAFLUTIZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53A5V9FGN9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PARAFLUTIZIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2JDK22AC5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PARAFLUTIZIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DUG5QUS9KX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Chemical Modifications

Established Synthetic Pathways for Paraflutizide

The synthesis of this compound, 6-chloro-3-(p-fluorobenzyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, is rooted in the established chemistry of benzothiadiazine diuretics. The core of its synthesis involves the cyclization of a key intermediate, a substituted aminobenzenedisulfonamide, with an appropriate aldehyde.

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of this compound points to two primary precursors: 5-chloro-2,4-disulfamoylaniline and p-fluorophenylacetaldehyde. The disconnection of the dihydrothiadiazine ring at the C3-N2 and C4-N4 bonds reveals these key starting materials.

The synthesis of 5-chloro-2,4-disulfamoylaniline is a critical step. While specific literature on its preparation for this compound synthesis is scarce, a general pathway can be inferred from the synthesis of related compounds like hydrochlorothiazide (B1673439). This typically involves the chlorosulfonation of m-chloroaniline to yield 4-amino-6-chloro-1,3-benzenedisulfonyl dichloride, followed by amination to give the desired 5-chloro-2,4-disulfamoylaniline.

Table 1: Key Precursors in this compound Synthesis

| Precursor Name | Chemical Structure | Role in Synthesis |

| 5-chloro-2,4-disulfamoylaniline | C₆H₈ClN₃O₄S₂ | Provides the core aromatic and sulfonamide functionalities. |

| p-fluorophenylacetaldehyde | C₈H₇FO | Introduces the p-fluorobenzyl group at the C3 position. |

Reaction Mechanisms and Optimization Strategies

The key reaction in the synthesis of this compound is the condensation and subsequent cyclization of 5-chloro-2,4-disulfamoylaniline with p-fluorophenylacetaldehyde. The reaction likely proceeds through the formation of a Schiff base intermediate between the aniline (B41778) nitrogen of the disulfamoylaniline and the aldehyde. This is followed by an intramolecular cyclization, where one of the sulfonamide nitrogens attacks the imine carbon, leading to the formation of the dihydrobenzothiadiazine ring.

Optimization of this reaction would likely focus on several key parameters to maximize the yield and purity of the final product. These include:

Solvent: The choice of solvent can significantly influence the reaction rate and solubility of the reactants and intermediates.

Catalyst: An acid catalyst is often employed to facilitate both the Schiff base formation and the subsequent cyclization.

Temperature: Control of the reaction temperature is crucial to prevent side reactions and decomposition of the product.

Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for quenching the reaction and isolating the product.

Novel Synthetic Methodologies and Innovations

The development of more efficient and environmentally friendly synthetic methods is a constant endeavor in pharmaceutical chemistry. While specific novel methodologies for this compound are not extensively documented, general advancements in related fields can be considered.

Development of Stereoselective Synthetic Routes

This compound possesses a chiral center at the C3 position of the dihydrobenzothiadiazine ring. As such, the development of stereoselective synthetic routes to obtain specific enantiomers is of significant interest. While information on the enantioselective synthesis of this compound is not available, research into the stereoselective synthesis of other chiral benzothiadiazine derivatives has been explored. nih.gov Such approaches could potentially be adapted for this compound and might involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the cyclization step.

Derivatization and Analogue Synthesis

The synthesis of derivatives and analogues of a lead compound is a common strategy in drug discovery to explore structure-activity relationships and optimize pharmacological properties. While specific derivatization studies on this compound are not widely published, the general synthetic pathways for benzothiadiazine derivatives allow for the introduction of various substituents.

By modifying the aldehyde used in the cyclization step, a wide range of analogues with different substituents at the C3 position can be synthesized. For instance, using different substituted phenylacetaldehydes would lead to a series of 3-arylmethyl-substituted benzothiadiazine derivatives. Similarly, modifications to the aromatic ring of the 5-chloro-2,4-disulfamoylaniline precursor could yield analogues with different substitution patterns on the benzothiadiazine core.

The biological evaluation of such analogues would be crucial in understanding the impact of structural modifications on the compound's activity. nih.govmdpi.commdpi.comresearchgate.netnih.gov

Systematic Exploration of Structural Analogues

The systematic exploration of structural analogues of this compound would logically follow the extensive research conducted on the broader class of thiazide diuretics. The goal of such exploration is to understand the contribution of different parts of the molecule to its diuretic and antihypertensive activity. This knowledge allows for the rational design of new analogues with potentially improved therapeutic profiles.

Key areas for modification on the this compound scaffold, based on general thiazide SAR, would include:

The 3-position: The substituent at the 3-position of the benzothiadiazine ring is a critical determinant of diuretic potency. In this compound, this is a (4-fluorophenyl)methyl group. The lipophilicity of this group is directly correlated with diuretic activity. Exploration of analogues would involve synthesizing compounds with a variety of substituents at this position to modulate lipophilicity and steric bulk.

The 6-position: The chloro group at the 6-position is considered an "activating" group and is crucial for the diuretic activity of thiazides. Analogues could be synthesized with other electron-withdrawing groups at this position, such as a trifluoromethyl group, to investigate the impact on activity.

The 7-position: The sulfonamide group at the 7-position is essential for the diuretic effect. Modifications to this group generally lead to a loss of activity.

Saturation of the 3,4-double bond: this compound is a hydrothiazide, meaning the double bond between the 3rd and 4th positions of the benzothiadiazine ring is saturated. This saturation significantly increases diuretic potency compared to the unsaturated counterparts.

The following table outlines potential structural modifications to the this compound molecule and the predicted impact on diuretic activity based on established thiazide SAR.

| Position of Modification | Original Group in this compound | Proposed Analogue Modification | Predicted Effect on Diuretic Activity |

| 3-position | (4-fluorophenyl)methyl | Introduction of other lipophilic groups (e.g., alkyl, cycloalkyl, other substituted aryl groups) | Potentially increased or decreased potency depending on the lipophilicity and steric fit of the new group. |

| 6-position | Chloro (-Cl) | Substitution with other electron-withdrawing groups (e.g., trifluoromethyl, -CF3) | Likely to retain or potentially modify diuretic potency. |

| 2-position | -NH- | Alkylation (e.g., -N(CH3)-) | May decrease activity. |

| 7-position | Sulfonamide (-SO2NH2) | Acylation or alkylation of the sulfonamide nitrogen | Generally leads to a significant decrease or loss of diuretic activity. |

Systematic synthesis of such analogues would allow for a comprehensive understanding of the SAR of this compound, potentially leading to the discovery of compounds with superior pharmacological properties.

Synthesis of Conjugates and Pro-forms for Research Applications

The synthesis of conjugates and pro-forms of this compound is a strategy employed to create valuable tools for research. These modifications can be designed to improve solubility, alter pharmacokinetic properties, or enable targeted delivery.

Conjugates for Research Applications:

Conjugation involves linking this compound to another molecule, often a larger one like a peptide or a polymer, or a targeting ligand. For research purposes, this could be done to:

Attach a fluorescent tag or a radiolabel: This would allow for the visualization and tracking of this compound in biological systems, aiding in studies of its distribution, metabolism, and interaction with its target, the sodium-chloride symporter in the distal convoluted tubule of the kidney.

Link to a targeting moiety: For experimental studies, this compound could be conjugated to a molecule that directs it to specific cells or tissues, helping to elucidate its mechanism of action and potential off-target effects.

The synthesis of such conjugates would typically involve modifying the this compound structure to introduce a reactive handle, such as a carboxylic acid or an amino group, that can then be used for coupling to the desired molecule.

Pro-forms for Enhanced Properties:

A pro-form, or prodrug, is an inactive or less active derivative of a drug that is converted to the active form in the body. The development of pro-forms of this compound could be explored to address certain limitations of the parent drug. Common prodrug strategies that could be applied to thiazide diuretics include:

Esterification of the sulfonamide group: While direct modification of the sulfonamide is generally detrimental to activity, creating a bioreversible ester linkage could temporarily mask this group, potentially improving membrane permeability or altering the drug's release profile. The ester would then be cleaved in vivo by esterases to release the active this compound.

Introduction of solubilizing moieties: To enhance aqueous solubility for research or formulation purposes, a polar group, such as a phosphate (B84403) or an amino acid, could be attached to the this compound molecule via a linker that is designed to be cleaved enzymatically or chemically under physiological conditions.

The following table summarizes potential pro-form strategies for this compound.

| Pro-form Strategy | Site of Modification on this compound | Linker Type | Potential Advantage for Research |

| Ester Prodrug | Sulfonamide group at position 7 | Ester | Modified release characteristics, altered cell permeability. |

| Phosphate Ester Prodrug | A suitable hydroxyl group (if introduced) or via a linker | Phosphate ester | Increased aqueous solubility for in vitro assays or parenteral formulations. |

| Amino Acid Conjugate | A suitable position for attachment via a linker | Amide or ester | Potential for active transport into cells, altered solubility. |

The synthesis and evaluation of such conjugates and pro-forms are crucial for advancing the understanding of this compound's pharmacology and for the development of new chemical entities with improved properties.

Molecular and Biochemical Mechanisms of Action

Identification and Characterization of Biological Targets

There is currently no published research available that details receptor binding studies or the affinity profiling of Paraflutizide. Therefore, its specific biological targets and the strength of its binding to these targets remain unknown.

Similarly, the scientific literature lacks any studies on the enzymatic inhibition or activation kinetics of this compound. It is unknown whether this compound acts as an inhibitor or activator of any specific enzymes, and the kinetics of any such potential interactions have not been determined.

Interactions with Cellular Macromolecules and Cellular Processes

No information is available regarding the specific protein-ligand interactions of this compound or any conformational changes it might induce in its target proteins.

The effects of this compound on intracellular signaling pathways have not been documented in the scientific literature.

Perturbations of Key Biochemical Pathways in Organisms

There is no available data on how this compound may perturb key biochemical pathways within an organism.

Analysis of Metabolic Pathway Inhibition or Dysregulation

This compound is a thiazide diuretic, and its primary mechanism of action involves the inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubule of the nephron. nih.govnih.gov This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in diuresis. While this is the well-established primary mechanism, a detailed analysis of its effects on broader metabolic pathways is less characterized in publicly available research.

Thiazide diuretics, as a class, can indirectly influence various metabolic pathways. For instance, by altering electrolyte balance, they can have downstream effects on processes regulated by these ions. However, specific studies detailing direct inhibition or dysregulation of other metabolic pathways by this compound itself are not extensively documented. The primary therapeutic action is targeted and specific to the NCC. nih.govnih.gov

Impact on Gene Expression and Proteomic Profiles

Research on related compounds or broader mechanisms could offer hypothetical insights. For example, drugs that alter cellular ion transport can theoretically lead to adaptive changes in the expression of genes and proteins involved in ion homeostasis and cellular stress responses. However, without specific studies on this compound, any such discussion would be speculative. The specific molecular footprint of this compound on the gene expression and proteomic landscape of renal tubular cells or other tissues remains to be elucidated.

Structure Activity Relationship Sar Studies

Elucidation of Essential Pharmacophores and Active Substructures

The pharmacophore of a molecule represents the essential steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target structure, triggering or blocking its biological response. nih.gov For thiazide diuretics like Paraflutizide, the core benzothiadiazine 1,1-dioxide structure with specific substituents is generally considered key to their diuretic activity. ncats.io However, detailed research specifically elucidating the essential pharmacophores and active substructures of this compound itself was not explicitly found in the provided search results. General SAR principles for thiazide diuretics would apply, suggesting the sulfonamide group (-SO2NH2) and the chlorine atom on the benzothiadiazine ring are likely important features for activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling builds mathematical relationships between chemical structures and biological activities. wikipedia.orgtdx.cat These models use molecular descriptors, which are numerical representations of a molecule's physical or chemical characteristics, to predict biological potency. frontiersin.org

Development of Predictive Models for Biological Potency

The development of predictive QSAR models for a compound like this compound would involve correlating various molecular descriptors (e.g., electronic, steric, hydrophobic parameters) of this compound and its analogues with their observed biological activities (e.g., diuretic potency). frontiersin.org While QSAR is a recognized technique in drug discovery wikipedia.orgtdx.cat, specific studies detailing the development of predictive models specifically for the biological potency of this compound were not found in the provided search results.

Statistical Validation and Applicability Domain of QSAR Models

Robust QSAR models require rigorous statistical validation to ensure their reliability and predictive power. frontiersin.org This typically involves internal validation methods, such as cross-validation, and external validation using a test set of compounds not included in the model training. frontiersin.org The applicability domain of a QSAR model defines the chemical space for which the model is expected to provide reliable predictions. Information regarding the statistical validation and applicability domain of QSAR models specifically developed for this compound was not available in the provided search results.

Stereochemical Influences on Molecular Recognition and Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly influence its interaction with biological targets and thus its activity. solubilityofthings.com Different stereoisomers can exhibit distinct pharmacological profiles. solubilityofthings.com this compound is noted as having unknown stereochemistry and an optical activity of (-). ncats.io While the importance of stereochemistry in drug action is well-established solubilityofthings.com, specific research detailing the influence of stereochemistry on the molecular recognition and activity of this compound was not found in the provided search results.

Rational Design of this compound Analogues with Modified Activities

Rational drug design involves using structural and biological information to design new compounds with desired properties. scribd.com Based on SAR and QSAR insights, researchers can design analogues of a lead compound like this compound with the aim of improving potency, selectivity, pharmacokinetic properties, or reducing potential side effects. scribd.com Although the concept of designing analogues based on SAR is a standard practice scribd.com, specific examples or detailed research on the rational design of this compound analogues with modified activities were not identified in the provided search results.

Environmental Fate and Behavior

Degradation Pathways in Environmental Matrices

The degradation of Paraflutizide in the environment involves the breakdown of the parent compound into simpler substances through abiotic and biotic processes. The rate and extent of degradation are influenced by the specific environmental matrix (e.g., soil, water, air) and prevailing conditions such as temperature, pH, and the presence of microorganisms.

Abiotic Transformation Processes (e.g., Photolysis, Hydrolysis)

Abiotic transformation processes, such as photolysis and hydrolysis, can contribute to the degradation of chemical compounds in the environment. Photolysis involves the direct or indirect breakdown of a substance by sunlight. Hydrolysis is a chemical reaction with water that can break down molecules. The susceptibility of a compound to these processes is dependent on its chemical structure and the environmental conditions of the receiving compartment, such as the pH of water un.org. While these are general principles of environmental chemistry, specific data on the photolysis and hydrolysis rates of this compound were not available in the consulted literature.

Biotic Transformation Processes (e.g., Microbial Degradation in Soil and Water)

Microbial degradation is a significant biotic transformation process where microorganisms, such as bacteria and fungi, break down chemical compounds in soil and water nih.govmdpi.comupertis.ac.id. This process is influenced by factors including the presence of oxygen (aerobic or anaerobic conditions), nutrient availability, the size and activity of microbial populations, and environmental factors like temperature and moisture content upertis.ac.idnih.govgoogle.com. Microorganisms possess diverse enzymatic capabilities that allow them to metabolize a wide range of xenobiotic compounds nih.govmdpi.com. The rate of microbial degradation can vary depending on the specific compound and the microbial community present in a given environmental setting nih.gov. While microbial degradation is a primary mechanism for the removal of many organic pollutants from soil and water nih.govmdpi.com, specific details regarding the microbial degradation pathways and rates of this compound were not found in the available information.

Persistence and Mobility in Environmental Compartments

The persistence and mobility of this compound in environmental compartments dictate how long it remains in a particular area and how far it can spread. Persistence is often described by the half-life (DT50), the time it takes for half of the compound to disappear from a matrix orst.edufao.org. Mobility is influenced by factors such as water solubility and the tendency of the compound to adsorb onto solid phases like soil particles fao.orgwisc.edu.

Soil Adsorption-Desorption Characteristics

Soil adsorption and desorption are crucial processes that affect the mobility and bioavailability of chemicals in terrestrial environments wisc.eduscribd.com. Adsorption is the process by which a compound binds to the solid phase of the soil, primarily to organic matter and clay minerals scribd.comekb.eg. Desorption is the release of the adsorbed compound back into the soil water solution scribd.com. The extent of adsorption is commonly quantified by the soil adsorption coefficient (Kd) or the organic carbon-normalized adsorption coefficient (Koc) wisc.edu. A high Koc value indicates strong adsorption to soil organic matter and thus lower mobility wisc.edu. Factors such as soil composition (organic carbon content, clay content), pH, and temperature can influence adsorption-desorption dynamics scribd.comekb.egmdpi.comphysionet.org. Specific soil adsorption-desorption characteristics, including Kd or Koc values, for this compound were not available in the consulted literature.

Leaching Potential and Transport in Terrestrial and Aquatic Systems

The leaching potential of a compound refers to its propensity to be transported downwards through the soil profile with percolating water, potentially reaching groundwater nih.govgoogleapis.comnih.gov. This is primarily influenced by the compound's water solubility and its adsorption to soil particles; compounds with high water solubility and low soil adsorption are more prone to leaching fao.orgwisc.edu. Transport in aquatic systems involves the movement of the compound within water bodies, influenced by water flow, dispersion, and interactions with suspended solids and sediments un.orggoogleapis.com. While the general principles of leaching and transport are well-established un.orgnih.govgoogleapis.comnih.gov, specific data on the leaching potential or transport behavior of this compound in terrestrial or aquatic systems were not found in the available information.

Bioaccumulation and Biotransformation in Non-Target Organisms

Bioaccumulation is the process by which a chemical substance accumulates in an organism at a concentration higher than that in the surrounding environment osti.govnih.gov. This can occur through direct uptake from water, soil, or air, as well as through the consumption of contaminated food nih.gov. Biotransformation, also known as metabolism, is the process by which an organism alters the chemical structure of a compound, often leading to its detoxification and excretion osti.govnih.gov. The potential for a compound to bioaccumulate is often assessed using metrics like the bioconcentration factor (BCF), which measures uptake from water, and the bioaccumulation factor (BAF), which accounts for uptake from all routes, including diet nih.gov. Biotransformation can significantly influence bioaccumulation; compounds that are readily biotransformed are less likely to accumulate osti.govnih.gov. While the concepts of bioaccumulation and biotransformation in non-target organisms are important for environmental risk assessment osti.govnih.gov, specific data regarding the bioaccumulation or biotransformation of this compound in non-target organisms were not available in the consulted literature.

Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques for Paraflutizide and its Metabolites

Chromatography is a fundamental technique for separating, identifying, and purifying components of a mixture. cas.orgprotheragen.ai For a compound like this compound, which belongs to the thiazide class of diuretics, various chromatographic methods are employed to isolate it from biological matrices or pharmaceutical formulations.

Gas Chromatography (GC) and Hyphenated Systems (e.g., GC-MS)

Gas chromatography (GC) is a powerful technique for analyzing volatile compounds. nih.gov However, thiazide diuretics, including this compound, are generally non-volatile due to their polar nature and require a derivatization step to increase their volatility for GC analysis. nih.govnih.govnih.gov A common approach involves extractive alkylation, such as methylation, which converts the polar acidic protons on the sulfonamide groups into less polar methyl esters. nih.govnih.gov

A typical GC-MS screening procedure for diuretics involves extraction from a sample matrix (e.g., urine), derivatization, and subsequent analysis by GC coupled with a mass spectrometer (MS). nih.govnih.gov The GC separates the derivatized analytes based on their boiling points and interaction with the stationary phase, while the MS provides identification based on their mass-to-charge ratio and fragmentation patterns. scirp.orgresearchgate.net

Fast GC methods, utilizing shorter columns and higher carrier gas velocities, have been developed to significantly reduce analysis time to under 4 minutes for a range of diuretics, making it suitable for high-throughput screening. nih.gov

Table 1: Representative GC-MS Conditions for Diuretic Screening (General Method)

| Parameter | Condition |

|---|---|

| Column | DB1MS (5 m x 0.10 mm I.D., 0.10 µm film thickness) |

| Injector Temperature | 250 °C (Split mode, 1:20 ratio) |

| Carrier Gas | Helium (0.8 ml/min) |

| Oven Program | Initial 150 °C (0.5 min), ramp 50 °C/min to 300 °C (1 min hold) |

| Derivatization | Extractive methylation (e.g., with methyl iodide) |

| Detection | Mass Spectrometry (Electron Impact Ionization) |

Note: These are general conditions for the analysis of a class of diuretics and would require optimization for the specific analysis of this compound. nih.gov

High-Performance Liquid Chromatography (HPLC) and Hyphenated Systems (e.g., LC-MS, LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of thiazide diuretics due to its applicability to non-volatile and thermally labile compounds. libretexts.orgjocpr.com Reversed-phase HPLC is the predominant mode of separation, typically employing a C8 or C18 stationary phase. rsc.orgaustinpublishinggroup.com

The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. austinpublishinggroup.comjddtonline.info Gradient elution is often used for the simultaneous analysis of multiple diuretics. nih.gov Detection is commonly performed using a UV detector, as the benzothiadiazine structure absorbs in the UV region (around 270-280 nm). austinpublishinggroup.comresearchgate.net

For higher sensitivity and specificity, especially in complex biological matrices like urine or plasma, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netlibretexts.orgevitachem.com This hyphenated technique allows for the detection of compounds at very low concentrations (ng/mL levels) and provides structural confirmation. evitachem.com

Table 2: Typical HPLC Parameters for Thiazide Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C8 or C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Phosphate Buffer |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~273 nm or Tandem Mass Spectrometry (MS/MS) |

| Sample Preparation | Liquid-liquid extraction or Solid-Phase Extraction (SPE) |

Note: Conditions are based on methods for related compounds like hydrochlorothiazide (B1673439) and would need to be adapted for this compound. austinpublishinggroup.comresearchgate.net

Planar Chromatography (e.g., Thin-Layer Chromatography)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique for the separation and identification of drugs, including thiazide diuretics. protheragen.aiyoutube.com It is often used for screening purposes and to optimize separation conditions for HPLC. jocpr.comrsc.org

For the separation of thiazides, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. drugbank.com A mixture of solvents, such as hexane, ethyl acetate, methanol, water, and acetic acid, can be employed as the mobile phase to achieve separation based on the differential polarity of the compounds. drugbank.com Detection of the separated spots is typically achieved under UV light, as the fluorescent indicator in the silica gel plate allows for visualization of UV-absorbing compounds. protheragen.airsc.org Densitometric scanning can be used for quantification. drugbank.com

Table 3: TLC System for the Separation of Thiazide Diuretics

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica gel 60 F254 aluminum plates |

| Mobile Phase | Hexane–ethyl acetate–methanol–water–acetic acid (8.4:8:3:0.4:0.2, v/v) |

| Development | Ascending, in a saturated chamber |

| Detection | UV light (254 nm) |

| Quantification | Densitometric scanning at 264 nm |

Note: This system was developed for a range of thiazides and could be applied to this compound analysis. drugbank.com

Spectroscopic Characterization and Identification Techniques

Spectroscopic methods are indispensable for the structural elucidation and confirmation of the identity of chemical compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the detailed molecular structure of organic compounds. nih.gov By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within a molecule can be established.

The analysis of paramagnetic compounds by NMR presents unique challenges and opportunities, though this is less relevant for a diamagnetic molecule like this compound unless interacting with paramagnetic shift reagents. chemicalbook.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) is a sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and for structural elucidation through the analysis of fragmentation patterns. libretexts.org

For thiazide diuretics, electrospray ionization (ESI) in the negative ion mode is commonly used, as the acidic sulfonamide groups are readily deprotonated to form [M-H]⁻ ions. cas.org this compound has a molecular weight of 405.85 g/mol , and would be expected to show a prominent [M-H]⁻ ion at m/z 404.8. cas.org

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the [M-H]⁻ ion) and its subsequent fragmentation through collision-induced dissociation (CID). cas.org The resulting product ions provide a structural fingerprint of the molecule. For 6-chloro substituted thiazides, common fragmentation pathways have been elucidated. These include the loss of the C-3 side chain and characteristic cleavages of the benzothiadiazine ring. cas.org

Based on studies of analogous 6-chloro-thiazides, the fragmentation of this compound would likely involve common product ions such as m/z 269 and 205, which arise from cleavages of the heterocyclic ring system. cas.org The specific side chain of this compound, a p-fluorobenzyl group, would lead to unique fragments that could be used for its specific identification.

Table 4: Predicted and Common Fragment Ions for 6-Chloro-Thiazides in Negative ESI-MS/MS

| Precursor Ion [M-H]⁻ (this compound) | Common Product Ion (m/z) | Proposed Origin |

|---|---|---|

| 404.8 | 269 | Fragment from the benzothiadiazine 1,1-dioxide core |

| 205 | Further fragmentation of the core structure |

Note: The fragmentation data is inferred from studies on other 6-chloro-thiazide diuretics. cas.org

Vibrational Spectroscopy (e.g., FT-IR, Raman Spectroscopy)

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are powerful non-destructive methods for the qualitative analysis of pharmaceutical compounds by providing a unique molecular fingerprint based on the vibrational modes of a molecule's functional groups. researchgate.netnih.gov While specific spectral data for this compound is not extensively available in public literature, the application of these techniques can be detailed based on its known chemical structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular bonds to vibrate at specific frequencies. nih.gov An FT-IR spectrum provides information about the functional groups present in a molecule. ijcmas.com For this compound (C₁₄H₁₃ClFN₃O₄S₂), characteristic absorption bands would be expected that correspond to its key structural features.

The analysis would involve preparing the sample, often by mixing it with potassium bromide (KBr) to form a pellet, and then placing it in the path of an IR beam. ijcmas.com The resulting spectrum, a plot of absorbance or transmittance versus wavenumber, would be used to identify the compound by comparing it to a reference spectrum or by assigning peaks to specific functional groups.

Table 1: Expected FT-IR Absorption Regions for this compound Functional Groups

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Sulfonamide) | Stretching | 3300-3200 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| S=O (Sulfonamide) | Asymmetric & Symmetric Stretching | 1350-1300 and 1170-1150 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-F | Stretching | 1400-1000 |

Raman Spectroscopy Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (from a laser) as it interacts with a sample. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in identifying the vibrations of the aromatic rings and the sulfur-containing groups. scielo.brnih.gov Raman peak intensity is proportional to the concentration of the substance, allowing for quantitative analysis. mdpi.com

Analysis via Raman spectroscopy offers advantages such as minimal sample preparation and the ability to analyze samples in aqueous solutions, which can be challenging for FT-IR due to water's strong IR absorbance. scielo.br The Raman spectrum of this compound would show characteristic peaks corresponding to its molecular structure, which could be used for identification and quantification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. msu.edu Thiazide diuretics, including compounds structurally similar to this compound, are frequently analyzed using this method due to the presence of chromophores in their molecular structure. researchgate.net

The principle behind UV-Vis spectroscopy is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. msu.edu For this compound, the conjugated system of the benzothiadiazine ring and the p-fluorobenzyl group constitutes a chromophore that absorbs UV radiation.

Quantitative analysis of this compound in pharmaceutical formulations or biological fluids would involve dissolving the sample in a suitable solvent and measuring its absorbance at the wavelength of maximum absorption (λmax). amazonaws.com A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of this compound in the unknown sample can then be determined from this curve. For thiazide diuretics, UV detection is often coupled with liquid chromatography to enhance specificity. researchgate.net

Advanced Sample Preparation and Extraction Methodologies

Solid-Phase Extraction (SPE) and Microextraction Techniques

Effective sample preparation is crucial for accurate and reliable quantification of analytes like this compound, especially in complex matrices such as biological fluids or environmental samples. Solid-Phase Extraction (SPE) and various microextraction techniques are commonly employed to isolate and concentrate analytes prior to analysis. labrulez.comwindows.net

Solid-Phase Extraction (SPE) SPE is a chromatographic technique used for sample clean-up and concentration. youtube.com It involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte of interest. labrulez.com Interfering substances can be washed away, and the analyte is then eluted with a suitable solvent. youtube.com For thiazide diuretics, reversed-phase SPE cartridges (e.g., C8 or C18) are often used, where the non-polar stationary phase retains the moderately polar drug from an aqueous sample. mdpi.com

The general steps for SPE of this compound from a plasma sample would be:

Conditioning: The SPE cartridge is treated with a solvent like methanol, followed by water or a buffer to prepare the sorbent.

Sample Loading: The pre-treated plasma sample is passed through the cartridge, and this compound is adsorbed onto the stationary phase.

Washing: The cartridge is washed with a weak solvent to remove hydrophilic interferences while retaining this compound.

Elution: A stronger organic solvent is used to desorb this compound from the cartridge, resulting in a cleaner, more concentrated sample. youtube.com

Microextraction Techniques Microextraction techniques are miniaturized versions of traditional extraction methods that use minimal amounts of solvent. These "green" techniques are valued for reducing solvent consumption and waste. Liquid-phase microextraction (LPME) is one such technique where analytes are extracted from an aqueous sample into a micro-drop of an immiscible organic solvent. fdbio-rptu.de While specific applications for this compound are not documented, the principles of these techniques are applicable to the extraction of thiazide diuretics.

Automated Extraction and Cleanup Procedures

Automation of sample preparation procedures can significantly improve throughput, precision, and reproducibility in analytical laboratories. Automated systems can perform liquid-liquid extraction and solid-phase extraction with minimal manual intervention.

For the analysis of thiazide diuretics like hydrochlorothiazide in plasma and urine, fully automated systems have been developed. ikev.org These robotic workstations can execute all the steps of the extraction process, including the addition of buffers and solvents, liquid-liquid or solid-phase extraction, solvent evaporation, and online injection into a chromatographic system. ikev.org Such an automated procedure for this compound would reduce analysis time and the potential for human error, leading to more consistent and reliable results in large-scale studies.

Method Validation for Environmental and Biological Matrices

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. wjarr.comgavinpublishers.com For the quantification of this compound in environmental and biological samples, a validated method ensures the reliability, accuracy, and precision of the results. fda.gov Key parameters that must be evaluated include accuracy, precision, and sensitivity. demarcheiso17025.com

Quantification of Accuracy, Precision, and Sensitivity

Accuracy Accuracy refers to the closeness of the measured value to the true value. wjarr.com It is typically assessed by performing recovery studies, where a known amount of the analyte (this compound) is added to a blank matrix (e.g., plasma, urine, or a water sample). The sample is then analyzed, and the measured concentration is compared to the known added concentration. The accuracy is expressed as the percentage of recovery. For bioanalytical methods, accuracy is often evaluated at multiple concentration levels.

Precision Precision is the degree of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample. gavinpublishers.com It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment.

Sensitivity The sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. It is defined by two parameters:

Limit of Detection (LOD): The lowest concentration of the analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. wjarr.com

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. wjarr.com

The following table presents typical validation parameters and acceptance criteria for the analysis of thiazide diuretics in biological matrices, which would be applicable to a validated method for this compound.

Table 2: Illustrative Method Validation Parameters for Thiazide Diuretic Analysis

| Parameter | Acceptance Criteria | Typical Performance Data (RSD %) |

|---|---|---|

| Accuracy | 85-115% recovery (80-120% at LOQ) | - |

| Precision | ||

| - Repeatability (Intra-assay) | RSD ≤ 15% (≤ 20% at LOQ) | < 10% |

| - Intermediate Precision (Inter-assay) | RSD ≤ 15% (≤ 20% at LOQ) | < 12% |

| Sensitivity |

Evaluation of Matrix Effects and Interferences in this compound Analysis

The accurate quantification of this compound in biological and environmental samples is critically dependent on the meticulous evaluation of matrix effects and potential interferences. The "matrix" refers to all components within a sample other than the analyte of interest. These components can significantly influence the analytical signal of this compound, leading to either suppression or enhancement, and thereby compromising the accuracy, precision, and sensitivity of the quantification.

Understanding Matrix Effects:

Matrix effects primarily arise during the ionization process in mass spectrometry-based detection methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Co-eluting endogenous or exogenous compounds from the sample matrix can compete with this compound for ionization, leading to a suppression of its signal. Conversely, in some instances, these co-eluting substances can enhance the ionization of the analyte, resulting in an artificially elevated signal. The complexity and variability of the sample matrix, be it plasma, urine, or tissue homogenates, necessitate a thorough investigation of these effects during method development and validation.

Common Sources of Interference:

Several components of biological matrices are known to cause significant matrix effects. These include, but are not limited to:

Phospholipids (B1166683): Abundant in plasma and tissue samples, phospholipids are notorious for causing ion suppression in electrospray ionization (ESI).

Salts and Buffers: High concentrations of salts can alter the droplet formation and evaporation process in the ion source.

Proteins: Although largely removed during sample preparation, residual proteins can still interfere with the analysis.

Metabolites: Endogenous metabolites or metabolites of co-administered drugs can have similar chromatographic retention times and interfere with the detection of this compound.

Strategies for Evaluating Matrix Effects:

A systematic approach is essential to evaluate and mitigate matrix effects. The most common methods include:

Post-Extraction Addition: This is the most widely accepted method for assessing matrix effects. It involves comparing the response of an analyte spiked into an extracted blank matrix sample with the response of the analyte in a pure solvent. The matrix effect (ME) is calculated as follows:

ME (%) = (Peak area in post-extraction spiked sample / Peak area in pure solvent) x 100

A value of 100% indicates no matrix effect, a value <100% suggests ion suppression, and a value >100% indicates ion enhancement.

Matrix Factor (MF): The matrix factor is a normalized measure of the matrix effect, calculated by dividing the peak response of the analyte in the presence of the matrix by the peak response of the analyte in the absence of the matrix. An MF of 1 signifies no effect, <1 indicates suppression, and >1 indicates enhancement.

Post-Column Infusion: This technique provides a qualitative assessment of matrix effects across the entire chromatographic run. A constant flow of the analyte solution is infused into the mass spectrometer's ion source after the analytical column. A blank matrix extract is then injected. Any deviation from the stable baseline signal of the infused analyte indicates the elution of interfering components from the matrix.

Research Findings on Structurally Similar Compounds:

Due to the limited availability of public research specifically on this compound, findings from studies on other thiazide diuretics, such as hydrochlorothiazide, can provide valuable insights into the potential matrix effects that could be encountered during this compound analysis.

A study on the simultaneous analysis of hydrochlorothiazide in combination with other antihypertensive drugs in rat plasma using LC-MS/MS reported noticeable matrix effects. The findings from this study are summarized in the table below.

| Analyte | Matrix Effect Range (%) | Coefficient of Variation (CV) Range (%) |

|---|---|---|

| Hydrochlorothiazide | 9.192 - 12.29 | 6.73 - 11.1 |

This data indicates a consistent but relatively low level of ion suppression for hydrochlorothiazide in the tested plasma matrix. The low coefficient of variation suggests that while a matrix effect is present, it is consistent across different plasma samples, which is crucial for the reliability of the analytical method.

Mitigation of Matrix Effects and Interferences:

Several strategies can be employed to minimize the impact of matrix effects on the quantification of this compound:

Effective Sample Preparation: The primary goal of sample preparation is to remove as many interfering matrix components as possible while efficiently extracting the analyte of interest. Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at removing phospholipids and other interferences compared to simpler methods like protein precipitation.

Chromatographic Separation: Optimizing the chromatographic conditions to achieve baseline separation between this compound and co-eluting matrix components is a critical step. The use of ultra-high-performance liquid chromatography (UHPLC) systems with sub-2 µm particle columns can provide higher resolution and better separation.

Use of Isotope-Labeled Internal Standards: A stable isotope-labeled internal standard (SIL-IS) of this compound is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte's signal.

Matrix-Matched Calibrants: When a SIL-IS is not available, preparing calibration standards in an extracted blank matrix that is representative of the study samples can help to compensate for matrix effects.

Resistance Mechanisms and Management Strategies if Applicable to Agrochemical Applications

Genetic and Evolutionary Aspects of Resistance

Population Genetics and Dynamics of Resistance Evolution

While general principles of resistance to agrochemicals are well-documented for other compounds, applying this general knowledge to Paraflutizide without specific research would be speculative and would not adhere to the required scientific accuracy. There are no detailed research findings, data tables, or identified resistance-conferring genes specifically associated with this compound in the available literature.

A table of mentioned compounds cannot be generated as no compounds related to this compound resistance mechanisms were identified.

Strategic Approaches for Resistance Mitigation

The development of resistance in target pathogens is a significant threat to the long-term efficacy of any fungicide, including novel active ingredients like this compound. As a member of the Succinate (B1194679) Dehydrogenase Inhibitor (SDHI) class of fungicides (FRAC Group 7), this compound is categorized as having a medium to high risk of resistance development due to its specific, single-site mode of action. nzpps.orgrutgers.edu Fungal resistance typically arises from mutations in the gene that encodes the target succinate dehydrogenase enzyme. nzpps.orgrutgers.edu Therefore, implementing proactive and robust resistance management strategies is crucial to preserve its effectiveness. okstate.eduniab.com These strategies are designed to minimize the selection pressure on fungal populations, which slows the evolution of resistant strains. okstate.edu

Alternation and Rotation of Active Substances with Diverse Modes of Action

A cornerstone of fungicide resistance management is the alternation or rotation of products with different modes of action (MoA). frac.infogov.on.ca Continuous or repeated use of fungicides from the same FRAC group against a pathogen population dramatically increases the selection pressure for resistant individuals. gcsaa.org To mitigate this, spray programs should be designed to rotate this compound (FRAC Group 7) with fungicides from different FRAC groups. nzpps.org This strategy ensures that subsequent fungal generations are targeted by a different biochemical mechanism, making it less likely for individuals resistant to one MoA to survive and reproduce. apsnet.org

According to guidelines from the Fungicide Resistance Action Committee (FRAC) for SDHI fungicides, if used as a solo product, it should be applied in strict alternation with an effective fungicide from a different cross-resistance group. nzpps.orgfrac.info The total number of applications of SDHI-containing products should also be limited, often to a maximum of three or four per season, or not more than 50% of the total number of fungicide applications, depending on the crop and disease pressure. frac.info

Interactive Data Table 1: Examples of Fungicide Groups for Rotation with this compound (FRAC Group 7)

| FRAC Group | Mode of Action (MoA) | Target Site | Chemical Group Examples | Example Active Ingredients | Resistance Risk |

|---|---|---|---|---|---|

| 7 | Respiration | Complex II: Succinate dehydrogenase | SDHI | This compound, Boscalid, Fluopyram (B1672901) | Medium to High |

| 1 | Mitosis and cell division | β-tubulin assembly in mitosis | Benzimidazoles | Benomyl, Thiophanate-methyl | High |

| 3 | Sterol biosynthesis in membranes | C14-demethylase in sterol biosynthesis | DMIs (Triazoles, Imidazoles) | Propiconazole, Tebuconazole | Medium |

| 11 | Respiration | Complex III: Cytochrome bc1 (ubiquinone oxidase) | QoI (Strobilurins) | Azoxystrobin, Pyraclostrobin | High |

| M1-M9 | Multi-site contact activity | Various | Inorganics, Dithiocarbamates, Phthalonitriles | Copper, Mancozeb, Chlorothalonil | Low |

This table is illustrative and rotation partners should be selected based on local pathogen populations, efficacy, and registered uses. Source: Fungicide Resistance Action Committee (FRAC). syngentaornamentals.co.ukfrac.infoufl.eduufl.edu

Development of Synergistic Mixtures and Co-Formulations

Another highly effective strategy is the use of this compound in co-formulations or tank mixtures with other fungicides that have a different mode of action. apsnet.orgslideshare.net Mixtures can provide a broader spectrum of disease control and are a powerful tool for delaying resistance. niab.com The partner fungicide, particularly a multi-site inhibitor (e.g., chlorothalonil, mancozeb) which acts on multiple metabolic pathways in the fungus, can help control pathogen isolates that may have reduced sensitivity to the SDHI component. nzpps.orgusda.gov

Research on other SDHI fungicides has demonstrated the benefits of this approach. For instance, tank mixtures of the SDHIs fluopyram or penthiopyrad (B1679300) with the multi-site fungicide thiram (B1682883) were shown to provide better control of Botrytis fruit rot in strawberries than when the fungicides were used in rotation. apsnet.orgapsnet.org The use of mixtures can result in synergistic interactions, where the combined disease control is greater than the additive effects of the individual components. gcsaa.orgapsnet.org This synergy can allow for reduced application rates of the at-risk fungicide, further decreasing selection pressure, and can be effective in situations where low-level resistance to one of the components already exists. gcsaa.orgusda.gov

Interactive Data Table 2: Conceptual Example of Synergistic vs. Additive Effect in a Fungicide Mixture

| Treatment | Concentration | % Disease Control (Observed) | Expected Control (Calculated) | Interaction Type |

|---|---|---|---|---|

| Fungicide A (e.g., this compound) | X | 60% | - | - |

| Fungicide B (Partner MoA) | Y | 25% | - | - |

| Mixture (A+B) - Additive | X+Y | - | 70%* | Additive |

*Expected additive control calculated using Colby's formula: E = X + Y - (XY/100). This table is a conceptual illustration of synergy. apsnet.org

Integration within Broader Biological and Agronomic Management Systems

Chemical controls, while essential, should be deployed within a holistic Integrated Pest Management (IPM) framework. gov.on.causda.gov IPM is an environmentally sensitive approach that combines multiple strategies to manage pests in the most economical way with the least possible hazard to people, property, and the environment. epa.govfao.org Relying solely on fungicides for disease control exerts continuous high selection pressure, accelerating resistance. far.org.nz

Cultural Controls: Practices such as crop rotation with non-host crops, sanitation to remove infected plant debris, and optimizing plant density and irrigation can reduce pathogen inoculum and create less favorable conditions for disease development. okstate.eduresearchgate.net

Use of Resistant Cultivars: Planting crop varieties with genetic resistance to specific diseases is a fundamental IPM tactic that reduces the need for fungicide applications. researchgate.net

Monitoring and Thresholds: Regular scouting of fields to monitor disease levels allows for the application of fungicides only when pest populations reach an economic action threshold, avoiding unnecessary preventative sprays. epa.gov

Biological Control: Encouraging populations of natural antagonists or applying registered biocontrol agents can supplement chemical control and contribute to a healthier agro-ecosystem. fao.orgnih.gov

By combining these agronomic and biological tactics, the number of required fungicide applications can be minimized, thereby reducing the selection pressure for resistance and extending the effective lifespan of valuable tools like this compound. far.org.nzpnwhandbooks.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to study the electronic structure of molecules, providing information about their stability, charge distribution, and reactivity. These calculations are based on the principles of quantum mechanics and can predict properties such as molecular orbitals, electrostatic potential, and spectroscopic parameters. For Paraflutizide, quantum chemical methods could be used to determine the most stable conformers, analyze the electronic properties of different functional groups, and predict potential sites for chemical reactions. While general quantum chemistry principles are well-established, specific detailed research findings on the application of these calculations to this compound were not prominently found in the conducted search. Basic predicted properties like molecular formula and mass are available through databases uni.lu.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. These simulations provide insights into the conformational flexibility of a molecule and its interactions with other molecules, such as solvents, ions, or biological targets. For this compound, MD simulations could be used to explore its preferred three-dimensional structures in different environments and to study how it might interact with proteins or other molecules. Understanding the conformational landscape and intermolecular interactions is crucial for predicting binding affinity and biological activity. Specific detailed research findings on molecular dynamics simulations conducted for this compound were not extensively found in the conducted search.

In Silico Prediction of Biological Activities and Environmental Parameters

In silico methods are widely used to predict various biological activities and environmental parameters of chemical compounds based on their structure. These methods include quantitative structure-activity relationships (QSARs), docking studies, and predictive models for properties like absorption, distribution, metabolism, excretion, and toxicity (ADMET), as well as environmental fate europa.euresearchgate.netnih.govyoutube.com.

In the case of this compound, virtual screening, a type of in silico method, has been applied in the context of identifying potential inhibitors for biological targets. One study mentioned this compound in a virtual screening analysis targeting the SARS-CoV-2 nsp16 methyltransferase, listing a predicted binding affinity semanticscholar.org. This indicates the potential of in silico methods to identify possible interactions between this compound and biological macromolecules.

Predicting environmental parameters such as biodegradability and persistence is also a crucial application of in silico methods researchgate.netnih.govnih.gov. These predictions help assess the potential environmental impact of a compound. While the principles and platforms for predicting environmental fate exist, specific detailed in silico prediction studies for the environmental parameters of this compound were not extensively found in the conducted search.

Cheminformatics and Machine Learning Approaches for Compound Discovery and Optimization

Cheminformatics involves the application of computational and informational techniques to address problems in chemistry. Machine learning, a subset of artificial intelligence, is increasingly integrated into cheminformatics for tasks such as predicting molecular properties, designing new compounds, and optimizing existing ones nih.govu-strasbg.frtaylorfrancis.com.

For a compound like this compound, cheminformatics and machine learning could be employed in various ways. This might include building predictive models based on the structural features of this compound and related compounds to identify analogues with improved properties, or using machine learning algorithms to explore large chemical spaces for novel compounds with similar desired characteristics nih.govu-strasbg.frtaylorfrancis.comjku-vds-lab.at. These approaches are valuable in drug discovery and chemical research for prioritizing synthesis and experimental testing. While the general application of cheminformatics and machine learning in compound discovery and optimization is well-documented, specific detailed research findings on the use of these approaches for the discovery or optimization of this compound itself were not prominently found in the conducted search.

Advanced Research Directions and Future Perspectives

Development of Next-Generation Analogues with Improved Profiles

Research into Paraflutizide and related compounds, such as thiazide and thiazide-like diuretics, suggests a potential for developing next-generation analogues. The concept of creating modified versions of existing therapeutic agents to enhance their properties is a common strategy in pharmaceutical research google.com. While specific details on this compound analogue development are limited in the provided search results, the general principle involves altering the chemical structure to improve efficacy, reduce off-target effects, or modify pharmacokinetic profiles google.cominacom.nl. Patents mention this compound in the context of nitric oxide-releasing prodrugs and dual-acting antihypertensive agents, indicating exploration into modified forms or combinations google.comgoogle.com. The development of analogues often involves detailed chemical synthesis and subsequent biological evaluation to assess their improved profiles compared to the parent compound.

Novel Applications in Environmental Remediation and Monitoring

Environmental remediation and monitoring are critical areas of research focused on addressing pollution and assessing environmental quality mdpi.commdpi.comresearchgate.net. While the primary context of this compound in the search results is related to pharmaceutical or chemical applications, there is a growing interest in exploring the environmental fate and potential applications of various chemical compounds mdpi.com. Research in environmental remediation involves techniques to clean up contaminated sites, including biological, chemical, and physical methods mdpi.comresearchgate.net. Environmental monitoring utilizes various sensors and analytical methods to detect and quantify pollutants mdpi.comresearchgate.netepa.govnih.gov. The provided information does not specifically link this compound to environmental remediation or monitoring efforts. However, future research could investigate its persistence, degradation pathways, and potential for use in or detection within environmental contexts, given the broader efforts in environmental science mdpi.commdpi.comresearchgate.netresearchgate.netepa.govnih.goviaea.orggtfcc.org.

Intellectual Property Landscape and Regulatory Science

Academic Review of Intellectual Property Rights and Trends in Related Fields

The field of thiazide and thiazide-like diuretics, to which Paraflutizide belongs, has a mature intellectual property landscape. The patents for many foundational diuretic compounds have expired, leading to a robust generics market which has increased access and lowered prices. drugpatentwatch.com This patent lifecycle has shifted the focus of innovation and new intellectual property filings.

Current trends in the field are centered on several key areas:

New Formulations: Companies are developing novel formulations of existing diuretics to improve their therapeutic profiles. This can include creating extended-release versions or developing new delivery mechanisms.

Combination Therapies: A significant area of research involves combining diuretics with other cardiovascular agents. These combination products can offer improved efficacy and patient compliance, and they represent a common strategy for obtaining new patent protection. drugpatentwatch.com

New Indications: Research is ongoing to find new therapeutic uses for established diuretics, which can lead to method-of-use patents.

Personalized Medicine: There is growing interest in pharmacogenomics to tailor diuretic therapy to individual patients, potentially reducing adverse effects. Innovations in this space could generate new intellectual property. drugpatentwatch.com

Scientific Data Requirements for Regulatory Evaluation of Environmental Impact

Before a pharmaceutical product can be marketed, it must undergo a rigorous evaluation by regulatory authorities. This includes an Environmental Risk Assessment (ERA) to evaluate its potential impact on the environment. nih.gov In the European Union, ERAs have been required for new human medicinal products since 2006 under the European Medicines Agency (EMA). nih.gov Similarly, in the United States, the Environmental Protection Agency (EPA) requires comprehensive data to assess the environmental fate and effects of new chemical substances, including pharmaceuticals. epa.gov

The primary goal of an ERA is to assess the potential for a drug substance and its metabolites to persist in the environment, bioaccumulate in organisms, and cause toxic effects to non-target species. The scientific data required for this evaluation are extensive and typically follow a phased approach.

Key Data Requirements for Environmental Risk Assessment:

| Data Category | Specific Studies and Endpoints | Purpose |

| Physicochemical Properties | Water solubility, vapor pressure, octanol-water partition coefficient (Kow) | To predict the compound's distribution in the environment (water, soil, air). |

| Environmental Fate | Studies on biotic and abiotic degradation (hydrolysis, photolysis), ready biodegradability, simulation testing in aquatic environments | To determine the persistence of the compound in the environment. epa.gov |

| Ecotoxicity | Acute and chronic toxicity tests on aquatic organisms (e.g., fish, daphnia, algae) and terrestrial organisms (e.g., earthworms, soil microorganisms) | To assess the potential for adverse effects on wildlife and ecosystem function. nih.govepa.gov |

The ERA process uses these data to calculate a Predicted Environmental Concentration (PEC) and a Predicted No-Effect Concentration (PNEC). The ratio of PEC to PNEC determines the level of risk. While ERAs are required, it has been noted that in the EU, a marketing authorization for a human pharmaceutical cannot be refused solely on environmental grounds. healthcare-in-europe.com However, the data can inform risk mitigation measures. nih.gov A significant challenge is that the environmental data submitted for regulatory approval are often not publicly available, hindering broader scientific review and risk management efforts. nih.gov

Harmonization of Research Standards and Methodologies in a Global Context

The globalization of the pharmaceutical industry highlights a critical need for the harmonization of research standards and regulatory requirements. Currently, divergence in the interpretation of scientific guidelines, such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), by different national regulators presents a significant challenge. ispe.org This lack of harmonization can create disincentives for pharmaceutical companies to implement environmental sustainability initiatives or improvements, as a single data package may not be acceptable in all markets. ispe.org

Efforts to harmonize standards are underway. The World Health Organization (WHO) has called for action to drive sustainability in the pharmaceutical sector by streamlining regulatory procedures and promoting collaboration between regulators and manufacturers to accelerate the adoption of eco-friendly innovations. who.int A harmonized global approach would facilitate faster implementation of changes, such as switching to more sustainable manufacturing processes or packaging, by allowing a single set of data to be used for approvals across multiple jurisdictions. ispe.org

The lack of harmonized regulations is particularly evident in the context of Environmental Risk Assessments (ERAs). For example, the ERA framework in the EU focuses on the risks associated with the use of a product and does not adequately address emissions from manufacturing, especially when it occurs in third countries. healthcare-in-europe.com This creates a regulatory gap where the environmental impact of drug production is not consistently evaluated globally. healthcare-in-europe.com Achieving global harmonization of data requirements and risk assessment methodologies for the environmental impact of pharmaceuticals is essential for protecting the environment and public health on a worldwide scale. ispe.orgmdpi.com

Q & A

Q. What are the established synthetic pathways for Paraflutizide, and what analytical validation steps are critical for confirming its purity?

this compound synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or cyclization. Key validation steps include:

Q. How does this compound interact with its primary biological target, and what in vitro assays are used to evaluate this mechanism?

this compound’s mechanism often targets ion channels or enzymatic pathways. Common assays include: